REACTION_CXSMILES
|
Cl[C:2]1[C:7]([F:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.Br[C:12]#N.CC#N>CO.O>[F:8][C:7]1[CH:2]=[CH:3][C:4]2[N:10]=[CH:12][NH:9][C:5]=2[CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.212 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1F)N)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
BrCN MeCN
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
BrC#N.CC#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to ~40 mL
|
Type
|
WASH
|
Details
|
was washed with EtOAc (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The EtOAc phase was extracted with H2O (60 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting suspension was extracted with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
The EtOAc phase was washed with a mixture of sat. NaHCO3 /
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaCl solution (20 mL/180 mL), dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(N=CN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |